molecular formula C17H12N2O2 B1681956 TC-Dapk 6 CAS No. 315694-89-4

TC-Dapk 6

Cat. No.: B1681956
CAS No.: 315694-89-4
M. Wt: 276.29 g/mol
InChI Key: GFGMISOSPOPSHN-QCTDOKRBSA-N
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Description

TC-DAPK 6 is an oxazalone compound that acts as a potent, ATP-competitive, and highly selective inhibitor of death-associated protein kinase (DAPK). DAPKs play crucial roles in cell signaling, apoptosis, and other cellular processes. This compound specifically targets DAPK1 and DAPK3, with IC50 values of 69 nM and 225 nM, respectively, when assayed with 10 μM ATP . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Mechanism of Action

Target of Action

TC-Dapk 6 is a potent, ATP-competitive, and highly selective inhibitor . Its primary targets are Death-associated protein kinase 1 (DAPK1) and Death-associated protein kinase 3 (DAPK3) . These kinases are part of the calcium/calmodulin-regulated serine/threonine protein kinase family, which plays a significant role in various programmed cell death pathways .

Mode of Action

This compound interacts with its targets (DAPK1 and DAPK3) in an ATP-competitive manner . The IC50 values for DAPK1 and DAPK3 are 69 and 225 nM, respectively, when assayed with 10 μM ATP . This suggests that this compound binds to the ATP-binding pocket of these kinases, preventing ATP from binding and thus inhibiting the kinase activity.

Biochemical Pathways

Given that dapk1 and dapk3 are involved in programmed cell death pathways , it can be inferred that this compound, as an inhibitor of these kinases, may impact these pathways

Pharmacokinetics

It is soluble to 50 mm in dmso , which suggests that it could be administered in a solution for in vivo studies

Result of Action

As a potent and selective inhibitor of dapk1 and dapk3 , it can be inferred that this compound may inhibit the activity of these kinases, potentially impacting the programmed cell death pathways in which these kinases are involved

Action Environment

It is worth noting that the storage conditions for this compound are at -20°c for the powder form, and at -80°c for 6 months or -20°c for 1 month for the solvent These conditions suggest that temperature could be an important environmental factor affecting the stability of this compound

Preparation Methods

Synthetic Routes: The synthetic routes for TC-DAPK 6 are not widely documented in the literature. it is typically prepared through organic synthesis, involving key steps such as cyclization and functional group modifications.

Reaction Conditions: Specific reaction conditions for this compound synthesis remain proprietary. Researchers have likely optimized these conditions to achieve high yields and purity.

Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is primarily available through specialized suppliers for research purposes.

Chemical Reactions Analysis

Types of Reactions: TC-DAPK 6 is stable and undergoes various chemical reactions, including:

    Oxidation: Potential oxidation reactions may occur at specific functional groups.

    Reduction: Reduction reactions can modify the compound’s structure.

    Substitution: Substitution reactions may involve halogenation or other nucleophilic substitutions.

Common Reagents and Conditions: Common reagents used in this compound reactions include oxidants, reducing agents, and nucleophiles. Reaction conditions depend on the specific transformation.

Major Products: The major products formed during this compound reactions include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

TC-DAPK 6 has found applications in various scientific fields:

    Chemistry: Researchers study its reactivity, stability, and potential modifications.

    Biology: Investigations focus on its impact on cell signaling pathways and apoptosis.

    Medicine: this compound’s potential therapeutic applications are explored, especially in cancer research.

    Industry: Although not widely used industrially, its selectivity makes it valuable for targeted studies.

Comparison with Similar Compounds

TC-DAPK 6 stands out due to its high selectivity for DAPKs. Similar compounds include other kinase inhibitors, but few match this compound’s specificity.

Properties

IUPAC Name

(4E)-2-[(E)-2-phenylethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGMISOSPOPSHN-QCTDOKRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420639
Record name TC-DAPK 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315694-89-4
Record name TC-DAPK 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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